molecular formula C9H15ClO2 B6172078 4,4-dimethylcyclohexyl carbonochloridate CAS No. 1374578-80-9

4,4-dimethylcyclohexyl carbonochloridate

Cat. No.: B6172078
CAS No.: 1374578-80-9
M. Wt: 190.7
InChI Key:
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Description

4,4-Dimethylcyclohexyl carbonochloridate is an organic compound with the molecular formula C9H15ClO2. It is a versatile chemical used in various scientific research areas due to its unique properties. This compound is known for its reactivity and is often utilized in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethylcyclohexyl carbonochloridate typically involves the reaction of 4,4-dimethylcyclohexanol with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic and reactive gas. The general reaction scheme is as follows:

4,4-dimethylcyclohexanol+Phosgene4,4-dimethylcyclohexyl carbonochloridate+HCl\text{4,4-dimethylcyclohexanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4,4-dimethylcyclohexanol+Phosgene→4,4-dimethylcyclohexyl carbonochloridate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to handle the hazardous nature of phosgene. The process is designed to maximize yield and minimize the release of toxic by-products. Safety measures, such as proper ventilation and the use of protective equipment, are crucial during the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylcyclohexyl carbonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thiocarbonates.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4,4-dimethylcyclohexanol and hydrochloric acid.

    Reduction: It can be reduced to 4,4-dimethylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed

Major Products Formed

    Carbamates: Formed from reactions with amines

    Esters: Formed from reactions with alcohols

    Thiocarbonates: Formed from reactions with thiols

    4,4-Dimethylcyclohexanol: Formed from hydrolysis or reduction reactions

Scientific Research Applications

4,4-Dimethylcyclohexyl carbonochloridate finds applications in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis for the preparation of carbamates, esters, and thiocarbonates.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through the formation of stable carbamate linkages.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and polymers, where its reactivity is harnessed to create complex molecular structures.

Mechanism of Action

The mechanism of action of 4,4-dimethylcyclohexyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group (–COCl) is highly electrophilic, making it susceptible to nucleophilic attack. The general mechanism can be described as follows:

    Nucleophilic Attack: A nucleophile attacks the carbonyl carbon of the carbonochloridate group.

    Formation of Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a tetrahedral intermediate.

    Release of Chloride Ion: The intermediate collapses, releasing a chloride ion and forming the final product (carbamate, ester, or thiocarbonate).

Comparison with Similar Compounds

4,4-Dimethylcyclohexyl carbonochloridate can be compared with other similar compounds, such as:

    Ethyl chloroformate: Similar in reactivity but differs in the alkyl group attached to the carbonochloridate.

    4-Nitrophenyl chloroformate: Contains a nitrophenyl group, making it more reactive due to the electron-withdrawing nature of the nitro group.

    Isobutyl chloroformate: Similar in structure but with an isobutyl group instead of the cyclohexyl group.

Uniqueness

The uniqueness of this compound lies in its cyclohexyl ring structure, which imparts steric hindrance and influences its reactivity. This makes it particularly useful in applications where controlled reactivity is desired.

Similar Compounds

  • Ethyl chloroformate
  • 4-Nitrophenyl chloroformate
  • Isobutyl chloroformate

Properties

CAS No.

1374578-80-9

Molecular Formula

C9H15ClO2

Molecular Weight

190.7

Purity

95

Origin of Product

United States

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